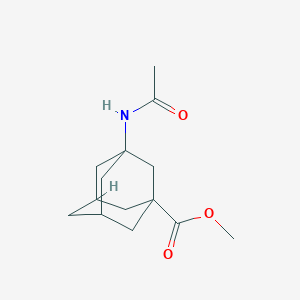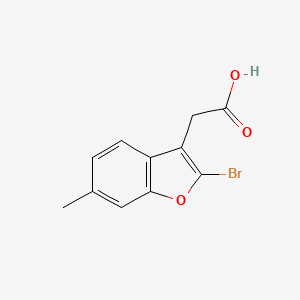![molecular formula C12H12Cl2N4O B4416817 N-(3,4-dichlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4416817.png)
N-(3,4-dichlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea
概要
説明
N-(3,4-dichlorophenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dichlorophenyl group and an imidazole moiety, which are linked through an ethyl chain to a urea functional group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea linkage. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while substitution reactions on the phenyl ring would yield various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea would depend on its specific biological target. Generally, compounds with imidazole moieties can interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity or specificity for its target.
類似化合物との比較
Similar Compounds
N-(3,4-dichlorophenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
N-(3,4-dichlorophenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]carbamate: Similar structure but with a carbamate group.
Uniqueness
N-(3,4-dichlorophenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both dichlorophenyl and imidazole groups can influence its interaction with biological targets and its overall pharmacokinetic properties.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c13-10-2-1-8(5-11(10)14)18-12(19)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOUHQWMCVIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCC2=CN=CN2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4416739.png)

![N~1~,N~1~-DIETHYL-2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZIMIDAZOL-1-YL}ACETAMIDE](/img/structure/B4416749.png)
![2-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4416756.png)

![6-(2-furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4416769.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4416781.png)

![N-(3-METHOXYPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4416798.png)

![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide](/img/structure/B4416825.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4416826.png)
![2-(2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4416827.png)
![N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B4416832.png)
